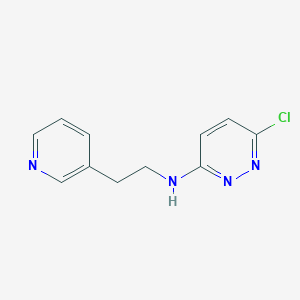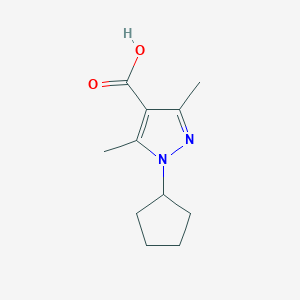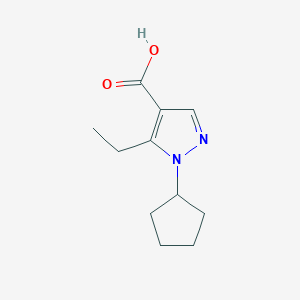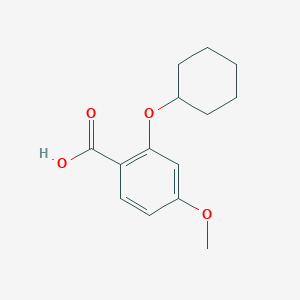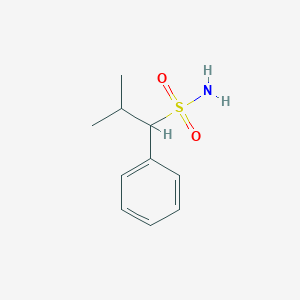
2-Metil-1-fenilpropano-1-sulfonamida
Descripción general
Descripción
2-Methyl-1-phenylpropane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 . It is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1-phenyl-1-propanesulfonamide . The InChI code is 1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13) .Physical And Chemical Properties Analysis
2-Methyl-1-phenylpropane-1-sulfonamide is a powder . The compound has a molecular weight of 213.3 .Aplicaciones Científicas De Investigación
Síntesis de otros compuestos organosulfurados
Los sulfonimidatos, una clase de compuestos organosulfurados a la que pertenece la 2-Metil-1-fenilpropano-1-sulfonamida, se han utilizado como precursores para otros compuestos organosulfurados importantes . Se han utilizado para sintetizar sulfonimidamidas y sulfoximinas , que han ganado prominencia debido a sus propiedades de química medicinal .
Reactivos de transferencia de alquilo
Los sulfonimidatos se han encontrado útiles como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles . Esto se debe a la labilidad de los sulfonimidatos en condiciones ácidas .
Síntesis de polímeros
Los sulfonimidatos se han utilizado en la síntesis de polímeros . Específicamente, la descomposición de sulfonimidatos a temperaturas elevadas se ha utilizado para acceder a polímeros de poli(oxotiazezina) y monómeros de tionilfosfazeno .
Química medicinal
El centro de azufre estereogénico de los sulfonimidatos puede actuar como plantillas quirales viables que pueden emplearse en síntesis asimétricas . Esta es una aplicación importante en química medicinal, donde la creación de compuestos quirales es a menudo necesaria .
Preparación de alcoholes
2-Metil-1-fenil-1-propeno se ha utilizado en la preparación de 2-bromo-2-metil-1-fenilpropan-1-ol y 1-bromo-2-metil-1-fenilpropan-2-ol . Aunque no se menciona directamente, es probable que la this compound, al ser un compuesto similar, pueda utilizarse de manera similar.
Estándar interno en la investigación
Si bien no está directamente relacionado con la this compound, cabe destacar que compuestos similares, como el Isobutilbenceno, se han utilizado como estándar interno en la investigación . Es posible que la this compound pueda servir una función similar en ciertos contextos.
Safety and Hazards
Mecanismo De Acción
Target of Action
They are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They are competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is expected to have bacteriostatic activity, inhibiting the growth of bacteria by interfering with their folic acid synthesis .
Action Environment
Like other sulfonamides, its activity may be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
2-Methyl-1-phenylpropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Methyl-1-phenylpropane-1-sulfonamide to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 2-Methyl-1-phenylpropane-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, 2-Methyl-1-phenylpropane-1-sulfonamide can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-Methyl-1-phenylpropane-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can inhibit or activate their function. This binding often involves interactions with the active sites of these enzymes, leading to changes in their activity. Furthermore, 2-Methyl-1-phenylpropane-1-sulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylpropane-1-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1-phenylpropane-1-sulfonamide remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-phenylpropane-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2-Methyl-1-phenylpropane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of 2-Methyl-1-phenylpropane-1-sulfonamide in biological systems.
Transport and Distribution
The transport and distribution of 2-Methyl-1-phenylpropane-1-sulfonamide within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall function and impact on cellular processes.
Subcellular Localization
2-Methyl-1-phenylpropane-1-sulfonamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-methyl-1-phenylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHOPPLLOIBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249032-33-4 | |
| Record name | 2-methyl-1-phenylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)

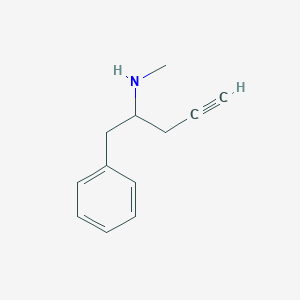
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)

